molecular formula C21H24N2O3S B1521733 (1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate CAS No. 270257-39-1

(1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate

Cat. No. B1521733
M. Wt: 384.5 g/mol
InChI Key: IIZMJYGDVZSAJV-UHFFFAOYSA-N
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Description

“(1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C21H24N2O3S . It is categorized under organic reagents .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C21H24N2O3S . It has a molecular weight of 384.498 . The exact mass is 384.15100 . It has a complexity of 612 and a topological polar surface area of 78.8 .


Physical And Chemical Properties Analysis

This compound has a density of 1.26g/cm3 . Its boiling point is 552.3ºC at 760 mmHg , and it has a flash point of 287.8ºC . The refractive index is 1.61 . It has a hydrogen bond acceptor count of 5 and a rotatable bond count of 6 .

Scientific Research Applications

Industrial Effluent Treatment

Compounds related to 4-methylbenzenesulfonate have been utilized in the chemical, pharmaceutical, and textile industries, particularly in the treatment of industrial effluents. A study demonstrated the use of polystyrene divinylbenzene sorbent for the enrichment of benzene- and naphthalenesulfonates from wastewaters, showcasing the environmental applications of such compounds in water treatment processes (Alonso, Castillo, & Barceló, 1999).

Organic Synthesis and Pharmaceutical Intermediates

Electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent has been documented for the synthesis of various benzonitriles, indicating its utility in creating complex organic molecules and pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

Crystallography and Material Science

4-Methylbenzenesulfonate has been studied for its crystallographic properties, such as in the formation of salts with 2-amino-6-methylpyridinium, providing insights into molecular interactions and material science applications (Babu et al., 2014).

Catalysis and Chemical Transformations

Sulfonated Schiff base copper(II) complexes have been explored for their roles in alcohol oxidation, demonstrating the influence of sulfonamide derivatives on catalytic efficiency and selectivity (Hazra et al., 2015). This suggests potential applications in the development of new catalysts for organic synthesis.

Environmental Chemistry

The oxidation of hydrocarbons by aqueous platinum salts, where p-toluenesulfonic acid undergoes selective hydroxylation, illustrates the role of sulfonate derivatives in environmental chemistry and industrial processes (Labinger et al., 1993).

Safety And Hazards

The safety data sheet for this compound suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

(1-benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-18-7-9-20(10-8-18)27(24,25)26-17-21(16-22)11-13-23(14-12-21)15-19-5-3-2-4-6-19/h2-10H,11-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZMJYGDVZSAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCN(CC2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672072
Record name (1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate

CAS RN

270257-39-1
Record name (1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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